Cas no 1284966-16-0 (Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate)

Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate
- AK543099
- 3-(tert-Butoxycarbonyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester
- CS-0162582
- DB-170689
- Benzyl3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate
- 1284966-16-0
- AKOS027461079
- benzyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate
- C72162
- DS-19198
- benzyl 3-{[(tert-butoxy)carbonyl](methyl)amino}piperidine-1-carboxylate
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- Inchi: 1S/C19H28N2O4/c1-19(2,3)25-17(22)20(4)16-11-8-12-21(13-16)18(23)24-14-15-9-6-5-7-10-15/h5-7,9-10,16H,8,11-14H2,1-4H3
- InChI Key: AWSLVKRHDKOLLJ-UHFFFAOYSA-N
- SMILES: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N(C([H])([H])[H])C1([H])C([H])([H])N(C(=O)OC([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C([H])([H])C1([H])[H])=O
Computed Properties
- Exact Mass: 348.20490738g/mol
- Monoisotopic Mass: 348.20490738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 455
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.1
- XLogP3: 3.1
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B233510-500mg |
Benzyl 3-((tert-Butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate |
1284966-16-0 | 500mg |
$ 185.00 | 2022-06-07 | ||
TRC | B233510-100mg |
Benzyl 3-((tert-Butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate |
1284966-16-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BY791-5g |
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate |
1284966-16-0 | 97% | 5g |
1222.0CNY | 2021-07-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233222-5g |
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate |
1284966-16-0 | 97% | 5g |
¥794.00 | 2024-08-09 | |
A2B Chem LLC | AE45504-250mg |
3-(tert-Butoxycarbonyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester |
1284966-16-0 | 97% | 250mg |
$9.00 | 2024-04-20 | |
Chemenu | CM248690-1g |
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate |
1284966-16-0 | 97% | 1g |
$102 | 2021-08-04 | |
Chemenu | CM248690-5g |
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate |
1284966-16-0 | 97% | 5g |
$281 | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BY791-1g |
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate |
1284966-16-0 | 97% | 1g |
321.0CNY | 2021-07-12 | |
TRC | B233510-50mg |
Benzyl 3-((tert-Butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate |
1284966-16-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BY791-200mg |
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate |
1284966-16-0 | 97% | 200mg |
114.0CNY | 2021-07-12 |
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate Related Literature
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1. Book reviews
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
Additional information on Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate (CAS No. 1284966-16-0)
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate, also known by its CAS number 1284966-16-0, is a complex organic compound with significant applications in the field of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, a methyl amino group, and a benzyl carboxylate moiety. The combination of these functional groups makes it a versatile building block for the synthesis of various bioactive molecules.
The core structure of this compound is the piperidine ring, a six-membered cyclic amine, which serves as a scaffold for attaching other functional groups. The tert-butoxycarbonyl group is a well-known protecting group for amines, providing stability during synthetic procedures. The presence of the methyl amino group introduces additional functionality, enabling further chemical modifications. The benzyl carboxylate moiety adds solubility and facilitates purification steps during synthesis.
Recent studies have highlighted the importance of this compound in the development of peptide-based drugs and as an intermediate in the synthesis of complex molecules. Its ability to undergo various transformations, such as deprotection, alkylation, and coupling reactions, makes it an invaluable tool in modern drug discovery pipelines. Researchers have utilized this compound to construct bioactive peptides with potential applications in treating diseases such as cancer and neurodegenerative disorders.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions, amide bond formations, and protecting group strategies. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield high-purity products. Such advancements in synthetic methodology have made this compound more accessible for large-scale production and research purposes.
The pharmacological properties of this compound are closely tied to its structural features. The piperidine ring contributes to its lipophilicity, while the Boc group ensures controlled release of the amine functionality during biological assays. In vitro studies have demonstrated its ability to modulate enzyme activity and interact with cellular receptors, making it a promising candidate for further preclinical evaluation.
From an environmental perspective, the biodegradability and eco-toxicity of this compound are under investigation to ensure sustainable practices in its production and use. Green chemistry principles are being integrated into its synthesis to minimize waste and reduce energy consumption.
In conclusion, Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate (CAS No. 1284966-16-0) stands out as a critical intermediate in organic synthesis with wide-ranging applications in pharmaceuticals and related fields. Its unique structure, combined with cutting-edge synthetic methodologies and ongoing research into its biological properties, positions it as a key player in advancing medical science.
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